N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide
Description
N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure includes two distinct substituents:
- N1-substituent: A 2-ethoxyphenyl group, where an ethoxy (–OCH₂CH₃) moiety is attached to the phenyl ring at the ortho position.
- N2-substituent: A (5-(furan-2-carbonyl)thiophen-2-yl)methyl group, comprising a thiophene ring substituted at the 5-position with a furan-2-carbonyl group (–CO–C₄H₃O).
Properties
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S/c1-2-26-15-7-4-3-6-14(15)22-20(25)19(24)21-12-13-9-10-17(28-13)18(23)16-8-5-11-27-16/h3-11H,2,12H2,1H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJIJAPYBIRILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide is a synthetic compound that has attracted significant attention due to its potential biological activities, particularly in medicinal chemistry. The compound features a complex structure that integrates both furan and thiophene moieties, which are known for their diverse chemical reactivity and biological properties. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The unique structure of this compound includes:
- Furan and Thiophene Rings : These aromatic systems contribute to the compound's chemical reactivity.
- Oxalamide Linkage : This functional group enhances the compound's ability to interact with biological targets.
Table 1: Structural Features
| Component | Description |
|---|---|
| Furan Ring | Provides diverse reactivity |
| Thiophene Ring | Enhances biological activity |
| Oxalamide Group | Facilitates interaction with biological targets |
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound can inhibit various enzymes, which may lead to therapeutic effects in diseases characterized by enzyme dysregulation.
- Receptor Interaction : It may interact with specific receptors involved in cellular signaling pathways.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, suggesting its potential use as an antimicrobial agent.
- Anticancer Properties : Preliminary investigations indicate that it may inhibit cancer cell proliferation through apoptosis induction.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
- Cytotoxicity Assessment : In vitro assays revealed that the compound showed low cytotoxicity in normal cell lines while effectively reducing viability in various cancer cell lines, indicating a selective anticancer effect .
- Mechanistic Studies : Further research highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, underscoring its potential as a chemotherapeutic agent .
Table 2: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
Substituent-Based Comparisons
N1-Substituent Variations
- N1-(4-Chlorophenyl) Derivatives: Compounds such as N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide () and N1-(4-chlorophenyl)-N2-(4-hydroxybenzyl)oxalamide () share the oxalamide core but differ in substituents. These derivatives exhibit antiviral activity, with IC₅₀ values in the nanomolar range against HIV-1, highlighting the importance of the chlorophenyl group in target binding .
- N1-(2,4-Dimethoxybenzyl) Derivatives: S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) is a flavoring agent with regulatory approval (FEMA 4233). Its dimethoxybenzyl group enhances stability and flavor potency, demonstrating the versatility of oxalamides in non-pharmaceutical applications .
N2-Substituent Variations
- Thiophene vs. Thiazole Rings : Compounds like N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)methyl)oxalamide () replace the thiophene ring with a thiazole. Thiazole-containing derivatives show improved metabolic stability due to reduced oxidative degradation .
- Furan-Carbonyl Functionalization : The furan-2-carbonyl group in the target compound is unique among the evidence-provided analogs. Similar carbonyl substitutions in other contexts (e.g., furan-2-carbonyl thiophene) are associated with enhanced π-π stacking interactions in enzyme binding pockets .
Antiviral Activity
While the target compound’s activity is undocumented, structurally related oxalamides inhibit HIV entry by targeting the CD4-binding site. For example, compound 27 () shows IC₅₀ = 0.8 nM, attributed to its thiazole-piperidine substituent . The furan-carbonyl-thiophene group in the target compound may similarly engage hydrophobic pockets on viral glycoproteins.
Flavoring Potential
Oxalamides like S336 () activate umami taste receptors (TAS1R1/TAS1R3). The target compound’s ethoxyphenyl group could modulate receptor affinity, though flavor applications require low toxicity (NOEL >100 mg/kg in rodents; ).
Physicochemical Data
Comparative Data Table
Q & A
Basic: What are the standard synthetic routes for N1-(2-ethoxyphenyl)-N2-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)oxalamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Intermediate Preparation :
- Synthesis of 2-ethoxyphenylamine via alkylation of 2-aminophenol with ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Preparation of (5-(furan-2-carbonyl)thiophen-2-yl)methanol through Friedel-Crafts acylation of thiophene derivatives, followed by reduction .
Oxalamide Formation :
- Coupling of intermediates using oxalyl chloride or activated oxalate esters. For example, reacting 2-ethoxyphenylamine with oxalyl chloride to form the N1-oxalamide intermediate, followed by conjugation with the thiophene-furan derivative using a base (e.g., triethylamine) in anhydrous DCM .
Purification :
- Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to achieve >95% purity .
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Key analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and oxalamide linkage integrity. For example, the oxalamide NH protons typically appear as broad singlets at δ 9.5–10.5 ppm .
- Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight (e.g., [M+H]+ ion at m/z 439.2) and purity (>95%) .
- IR Spectroscopy : Detection of carbonyl stretches (C=O) from oxalamide (~1680 cm⁻¹) and furan-thiophene moieties (~1650 cm⁻¹) .
Basic: What functional groups dictate its reactivity?
Methodological Answer:
Critical reactive sites include:
- Oxalamide Core : Susceptible to hydrolysis under acidic/basic conditions. Stability studies (pH 1–12, 37°C) are recommended to assess degradation .
- Ethoxy Group : Participates in O-dealkylation reactions, detectable via metabolite profiling using HPLC-MS .
- Furan Carbonyl : Electrophilic at the carbonyl carbon; reacts with nucleophiles (e.g., amines in Schiff base formation) .
Advanced: How can coupling efficiency during synthesis be optimized?
Methodological Answer:
Strategies to improve yield:
- Activation of Carboxylic Acids : Use coupling agents like HATU or EDCI with HOAt to enhance oxalamide bond formation .
- Solvent Optimization : Anhydrous DMF or THF minimizes side reactions (e.g., hydrolysis) .
- Temperature Control : Maintain 0–5°C during coupling to suppress racemization or byproduct formation .
- Real-Time Monitoring : Use TLC or inline FTIR to track reaction progress .
Advanced: How to resolve contradictions in reported biological activity across assays?
Methodological Answer:
Approaches include:
- Assay Standardization : Replicate studies under identical conditions (e.g., cell lines, serum concentration) to isolate variables .
- Target Engagement Studies : Use SPR (surface plasmon resonance) to measure binding affinity (KD) to proposed targets (e.g., HIV entry inhibitors in ) .
- Meta-Analysis : Compare structural analogs (e.g., furan vs. thiophene substitutions) to identify SAR trends .
Advanced: What computational methods predict its interaction with biological targets?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models binding to receptors (e.g., CD4-binding site of HIV gp120, as in ). Validate with mutagenesis studies .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with activity data to guide analog design .
Basic: How is its stability evaluated under varying pH and temperature?
Methodological Answer:
- Forced Degradation Studies : Incubate at pH 1 (HCl), 7.4 (PBS), and 13 (NaOH) at 40°C for 24–72 hours. Monitor degradation via HPLC .
- Thermal Stability : TGA/DSC analysis to determine melting points and decomposition thresholds .
Advanced: What strategies improve scale-up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry : Continuous processing reduces batch variability and improves heat management .
- Catalyst Recycling : Use immobilized catalysts (e.g., Pd/C for hydrogenation) to reduce costs .
- DoE (Design of Experiments) : Optimize parameters (e.g., solvent ratio, catalyst loading) using response surface methodology .
Basic: How does its bioactivity compare to structural analogs?
Methodological Answer:
- Comparative Assays : Test against analogs (e.g., thiophene-to-furan substitutions) in standardized cytotoxicity (MTT) or enzyme inhibition assays .
- Meta-Data Analysis : Cross-reference PubChem BioAssay data (e.g., AID 1259401) for IC₅₀ trends .
Advanced: What analytical techniques quantify trace impurities in bulk samples?
Methodological Answer:
- HPLC-DAD/ELSD : Detect impurities at 0.1% levels using C18 columns (gradient: 10–90% acetonitrile/water) .
- NMR qNMR : Quantify residual solvents (e.g., DMSO) with internal standards (e.g., maleic acid) .
- LC-HRMS : Identify unknown impurities via exact mass matching (mass error <2 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
